N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound is an acetamide derivative featuring a pyrimidine core substituted with a 6-methyl group and a 4-methylpiperidin-1-yl moiety. The acetamide side chain is linked to a 3-methoxyphenyl group, distinguishing it from other analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-7-9-24(10-8-14)20-21-15(2)11-19(23-20)27-13-18(25)22-16-5-4-6-17(12-16)26-3/h4-6,11-12,14H,7-10,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLMYAQIAXACGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This review focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C24H28N4O3
- Molecular Weight : 420.5 g/mol
Structural Representation
The compound's structure includes a methoxyphenyl group, a piperidine moiety, and a pyrimidine ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: Tumor Growth Inhibition
A study reported that a related compound effectively suppressed tumor growth in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM. This suggests that modifications to the pyrimidine structure can enhance anticancer efficacy .
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. The involvement of the PI3K/Akt pathway has been highlighted in related studies, where compounds targeting this pathway showed reduced tumor growth and increased apoptosis in cancer cells .
Neuropharmacological Effects
Research has also explored the neuropharmacological potential of compounds with similar structures. The piperidine component is known for its role in modulating neurotransmitter systems, which may lead to effects such as anxiolytic or antidepressant activities.
Neurotransmitter Modulation
Compounds containing piperidine rings have been shown to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits for mood disorders .
Anti-inflammatory Activity
Some studies indicate that this compound might possess anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes has been noted in related compounds, suggesting potential applications in treating inflammatory diseases .
Research Findings Summary
Comparison with Similar Compounds
Structural Modifications and Key Differences
Pyrimidine Core Modifications
- Substituent Position on Pyrimidine: The compound shares a 6-methylpyrimidine core with analogs like 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide (). However, the latter lacks the 3-methoxy group on the phenyl ring, which may reduce hydrophilicity and alter target binding .
Piperidine Substitutions
- 4-Methylpiperidin-1-yl vs. 3-Methylpiperidin-1-yl :
Aryl Group Variations
- Methoxy vs. Fluorine: The 3-methoxy group in the compound of interest enhances electron-donating properties compared to the 2-fluoro substituent in . This difference may affect π-π stacking or hydrogen bonding in enzymatic pockets .
Physicochemical Properties
A comparative analysis of molecular weight, logP, and solubility is summarized below:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
